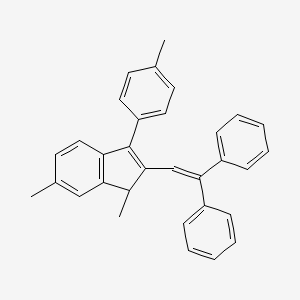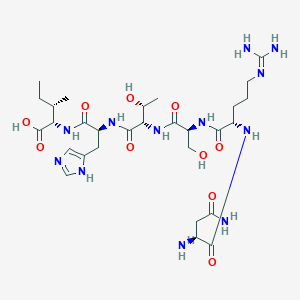
2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene is an organic compound with a complex structure that includes multiple aromatic rings and a vinyl group
準備方法
The synthesis of 2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Diphenylethenyl Group: The diphenylethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired vinyl group.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl halides in the presence of a strong base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, typically resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
科学的研究の応用
2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Pharmaceuticals: This compound may serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific molecular pathways.
Chemical Research: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism of action of 2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene depends on its specific application. In materials science, its electronic properties are of interest, while in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.
類似化合物との比較
Similar compounds to 2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene include:
2-(2,2-Diphenylethenyl)-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)-cyclopent[b]indole: This compound has a similar diphenylethenyl group but differs in the core structure.
4-(2,2-Diphenylethenyl)-N,N-di(p-tolyl)aniline: This compound shares the diphenylethenyl group but has different substituents on the aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for specialized applications in various fields.
特性
CAS番号 |
919789-13-2 |
|---|---|
分子式 |
C32H28 |
分子量 |
412.6 g/mol |
IUPAC名 |
2-(2,2-diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene |
InChI |
InChI=1S/C32H28/c1-22-14-17-27(18-15-22)32-28-19-16-23(2)20-29(28)24(3)30(32)21-31(25-10-6-4-7-11-25)26-12-8-5-9-13-26/h4-21,24H,1-3H3 |
InChIキー |
HOXJSIIXJYAJDN-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C=CC(=C2)C)C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)


![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)


![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)





![(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid](/img/structure/B14192931.png)
